3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one
Overview
Description
3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one is an organic compound with a complex structure that includes a dimethylamino group, a propylphenyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one typically involves the reaction of 4-propylbenzaldehyde with dimethylamine and an appropriate catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(4-methylphenyl)-2-propen-1-one
- 3-(Dimethylamino)-1-(4-ethylphenyl)-2-propen-1-one
- 3-(Dimethylamino)-1-(4-butylphenyl)-2-propen-1-one
Uniqueness
3-(Dimethylamino)-1-(4-propylphenyl)-2-propen-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-5-12-6-8-13(9-7-12)14(16)10-11-15(2)3/h6-11H,4-5H2,1-3H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYSLIIMGZMPOJ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C=CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323369 | |
Record name | (E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866142-65-6 | |
Record name | (E)-3-(dimethylamino)-1-(4-propylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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